

Amantadine-d6: A Technical Guide to Certificate of Analysis Specifications

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Compound of Interest

Compound Name: Amantadine-d6

Cat. No.: B15141316

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical specifications found on a Certificate of Analysis (CofA) for **Amantadine-d6**. It is designed to assist researchers, scientists, and drug development professionals in understanding the quality control parameters and analytical methodologies used to characterize this stable isotope-labeled internal standard.

Core Specifications

Amantadine-d6 is a deuterated form of Amantadine, a compound with antiviral and antiparkinsonian properties. In analytical and clinical settings, **Amantadine-d6** serves as an invaluable internal standard for the quantification of Amantadine in biological matrices using mass spectrometry-based methods. Its use improves the accuracy and precision of analytical results by correcting for variations during sample preparation and analysis.

The following tables summarize the typical quantitative and qualitative specifications for a high-quality batch of **Amantadine-d6**.

Table 1: General Properties

Parameter	Specification
Chemical Name	Tricyclo[3.3.1.1 ^{3,7}]decan-2,2,8,8,9,9-d ₆ -1-amine
Synonyms	(3s,5s,7s)-Adamantan-2,2,8,8,9,9-d ₆ -1-amine
CAS Number	1219805-53-4
Molecular Formula	C ₁₀ H ₁₁ D ₆ N
Molecular Weight	157.29 g/mol

Table 2: Quality Control Specifications

Test	Method	Specification
Appearance	Visual Inspection	White to Off-White Solid
Solubility	Visual Inspection	Soluble in Methanol
Identity	Mass Spectrometry (MS)	Conforms to structure
Identity	¹ H-NMR Spectroscopy	Conforms to structure
Chemical Purity	HPLC-UV	≥98.0%
Isotopic Purity	¹ H-NMR or Mass Spectrometry	≥99 atom % D

Note: The specifications presented here are representative of a typical high-quality batch of **Amantadine-d₆** and are not tied to a specific lot number.

Experimental Protocols

Detailed methodologies for the key analytical tests cited in the Certificate of Analysis are provided below.

Appearance

- Methodology: A sample of the **Amantadine-d₆** is placed on a clean, white surface and observed under adequate lighting. The color and physical form are documented.

Solubility

- Methodology: A small, pre-weighed amount of **Amantadine-d6** is added to a specified volume of a solvent (e.g., Methanol) in a clear glass vial. The mixture is agitated, and the solubility is observed and recorded.

Identity by Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of **Amantadine-d6** is prepared in an appropriate solvent (e.g., methanol with 0.1% formic acid).
- Analysis: The sample solution is infused directly into the mass spectrometer or injected via a liquid chromatography system. The mass spectrum is acquired in positive ion mode.
- Data Interpretation: The observed mass-to-charge ratio (m/z) of the molecular ion ($[M+H]^+$) is compared to the theoretically calculated m/z for $C_{10}H_{11}D_6N$. The result should be within a narrow mass tolerance (e.g., ± 5 ppm).

Identity and Isotopic Purity by 1H -NMR Spectroscopy

- Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The **Amantadine-d6** sample is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).
- Analysis: A standard 1H -NMR spectrum is acquired.
- Data Interpretation (Identity): The chemical shifts, splitting patterns, and integrations of the observed signals are compared to the expected spectrum for Amantadine. The absence of signals at the positions where deuterium has been incorporated confirms the deuteration pattern.
- Data Interpretation (Isotopic Purity): The isotopic purity is determined by comparing the integration of the residual proton signals at the deuterated positions to the integration of a

non-deuterated proton signal in the molecule.

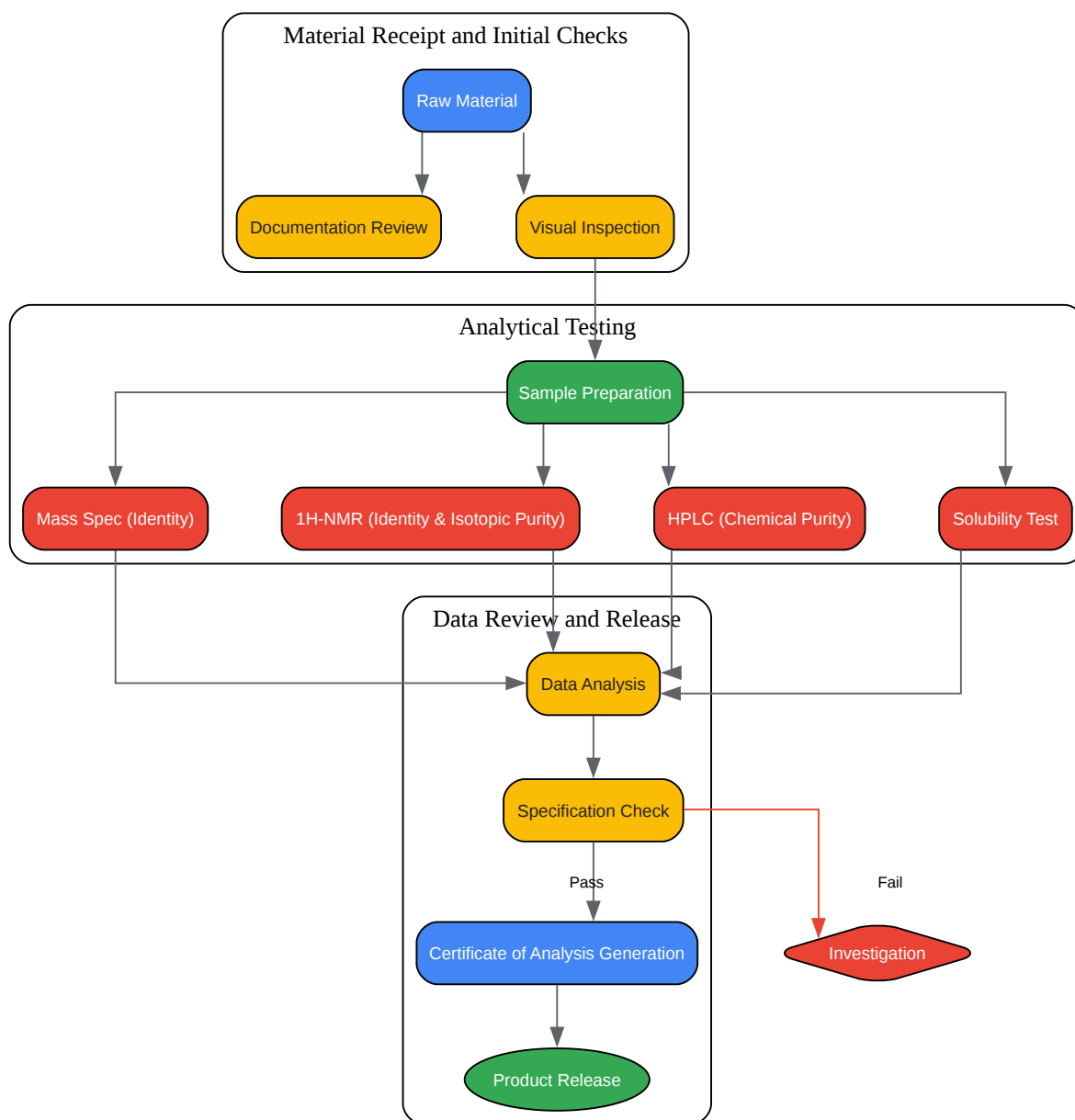
Chemical Purity by HPLC-UV

- **Instrumentation:** A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a suitable C18 reversed-phase column.
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile), run in an isocratic or gradient mode.
- **Sample Preparation:** A known concentration of **Amantadine-d6** is prepared in the mobile phase.
- **Analysis:** The sample is injected onto the HPLC column, and the chromatogram is recorded.
- **Data Interpretation:** The area of the main peak corresponding to **Amantadine-d6** is compared to the total area of all peaks in the chromatogram (excluding the solvent front). The chemical purity is expressed as a percentage of the main peak area relative to the total peak area.

Visualizations

Quality Control Workflow for Amantadine-d6

The following diagram illustrates the typical workflow for the quality control testing of **Amantadine-d6**, from receipt of the synthesized material to the final release of the product with a Certificate of Analysis.

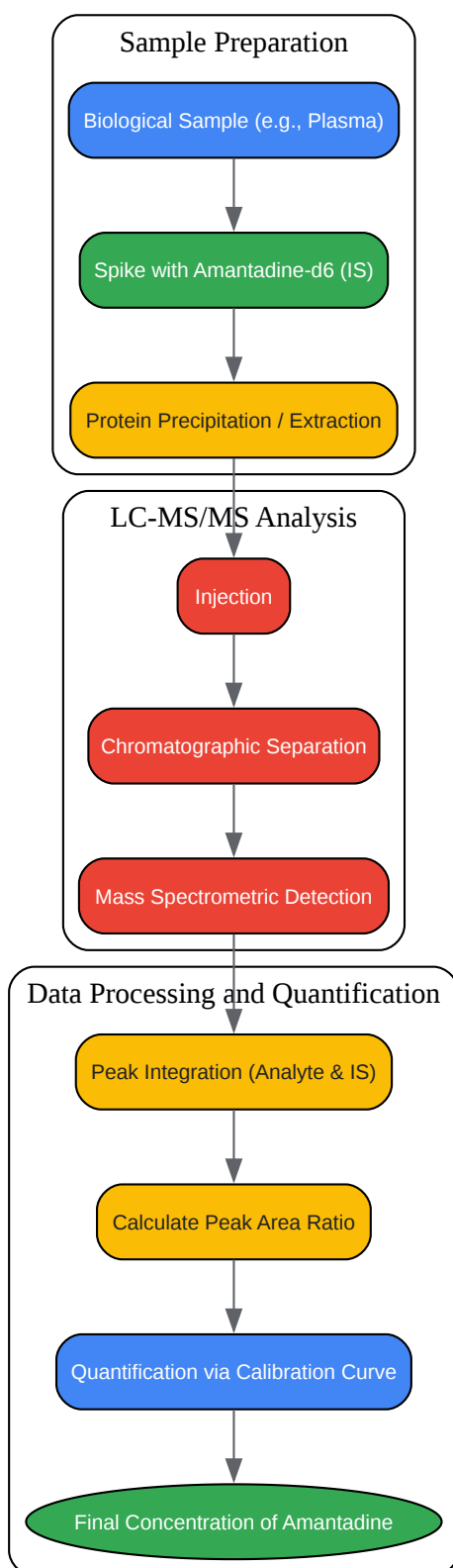


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Caption: Quality Control Workflow for **Amantadine-d6**.

Use of Amantadine-d6 as an Internal Standard

This diagram illustrates the logical workflow of using **Amantadine-d6** as an internal standard in a typical quantitative analysis, such as LC-MS/MS, for the determination of Amantadine in a biological sample.



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Caption: Workflow for Quantitative Analysis using **Amantadine-d6**.

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